molecular formula C9H10BrN3O B8343762 4-bromo-1-(2-methoxy-ethyl)-1H-pyrazolo[3,4-c]pyridine

4-bromo-1-(2-methoxy-ethyl)-1H-pyrazolo[3,4-c]pyridine

Cat. No. B8343762
M. Wt: 256.10 g/mol
InChI Key: SYUMEKIMYJYTEF-UHFFFAOYSA-N
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Patent
US08481539B2

Procedure details

A solution of 675 mg of 2-(4-bromo-pyrazolo[3,4-c]pyridin-1-yl)-ethanol (Intermediate 2.2; 2.79 mmol, 1 eq.) in 33 mL THF was treated at rt with 183 mg sodium hydride (55-60% suspension; 4.18 mmol, 1.5 eq.) and stirred for 30 min upon which 0.194 mL methyl iodide (3.07 mmol, 1.1 eq.) were added and stirring was continued for 2 h. The reaction mixture was quenched with water, extracted with ethyl acetate, the combined organic layers were dried and concentrated in vacuo. Flash column chromatography provided 500 mg of the corresponding methyl ether target compound (1.95 mmol, 70% yield).
Quantity
675 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
183 mg
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
0.194 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]2[N:8]([CH2:11][CH2:12][OH:13])[N:9]=[CH:10][C:3]=12.[H-].[Na+].[CH3:16]I>C1COCC1>[Br:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]2[N:8]([CH2:11][CH2:12][O:13][CH3:16])[N:9]=[CH:10][C:3]=12 |f:1.2|

Inputs

Step One
Name
Quantity
675 mg
Type
reactant
Smiles
BrC1=C2C(=CN=C1)N(N=C2)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C(=CN=C1)N(N=C2)CCO
Name
Quantity
183 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
33 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.194 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C2C(=CN=C1)N(N=C2)CCOC
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.95 mmol
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.